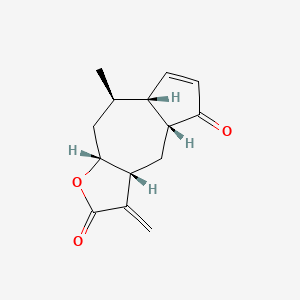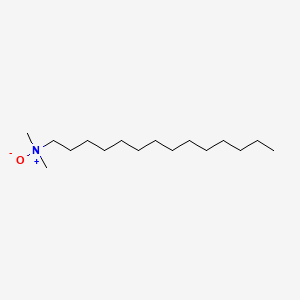
1-Tetradecanamine, N,N-dimethyl-, N-oxide
Descripción general
Descripción
“1-Tetradecanamine, N,N-dimethyl-, N-oxide”, also known as Myristamine oxide, is a chemical compound with the molecular formula C16H35NO . It is also known by other names such as Dimethyl myristamine, Tetradecylamine, N,N-dimethyl-, Armeen DM 14D, Armine DM14D, Dimethyltetradecylamine, Myristyl dimethyl amine, N,N-Dimethyl-n-tetradecylamine, N,N-Dimethylmyristylamine, N,N-Dimethyltetradecanamine, N,N-Dimethyltetradecylamine, Tetradecyldimethylamine, Dimethyl-n-tetradecylamine, Adma 14, Onamine 14, Dimethylmyristylamine, Genamin 14R302D, IPL 30 .
Molecular Structure Analysis
The molecular structure of “1-Tetradecanamine, N,N-dimethyl-, N-oxide” is represented by the IUPAC Standard InChI: InChI=1S/C16H35N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17 (2)3/h4-16H2,1-3H3 . The molecular weight of the compound is 241.4558 .
Physical And Chemical Properties Analysis
“1-Tetradecanamine, N,N-dimethyl-, N-oxide” is a light yellow liquid with a fishlike odor . It is insoluble in water and less dense than water .
Aplicaciones Científicas De Investigación
Surfactant in Shampoos and Conditioners
Myristamine oxide is an amine oxide based zwitterionic surfactant with a C14 (tetradecyl) alkyl tail. It is used as a foam stabilizer and hair conditioning agent in some shampoos and conditioners .
pH-Stimuli Responsive Research
Myristamine oxide has been used in the synthesis of gemini amine-oxide surfactants containing amides. These surfactants have shown pH-stimuli responsive behavior. The length of the hydrophobic alkyl chains had a great influence on the pH-stimuli responsive behavior of these surfactants .
Drug Delivery and Release
The pH-stimuli responsive behavior of the surfactants synthesized using Myristamine oxide brings more possibilities for their application in drug delivery and release .
Fine Chemistry Industry
The intelligent and controllable properties of the surfactants synthesized using Myristamine oxide provide opportunities for their application in the field of fine chemistry industry .
Industrial Manufacturing
The surfactants synthesized using Myristamine oxide can also be used in industrial manufacturing due to their excellent properties .
Food and Life Sciences
The surfactants synthesized using Myristamine oxide can be applied in the field of food and even life sciences .
Safety and Hazards
Contact with “1-Tetradecanamine, N,N-dimethyl-, N-oxide” may irritate skin, eyes, and mucous membranes . It may be toxic by ingestion, inhalation, or skin absorption . Repeated or prolonged contact may cause eye and skin irritation . Ingestion may cause gastrointestinal discomfort including irritation, nausea, and diarrhea .
Mecanismo De Acción
Target of Action
Myristamine oxide is primarily used as a surfactant . Its primary targets are the surfaces where it is applied, such as hair and skin in cosmetic applications . It acts as an antistatic agent, reducing static charges by neutralizing the electric charge on the surface .
Mode of Action
As a zwitterionic surfactant, myristamine oxide has both positive and negative charges in its molecular structure . This allows it to interact with a wide range of targets. It can reduce the surface tension of liquids, allowing them to mix more easily . This makes it an effective emulsifier . Additionally, it has antimicrobial properties, being slightly more effective than lauryldimethylamine oxide against common bacteria like S. aureus and E. coli .
Biochemical Pathways
Its antimicrobial action suggests that it may interfere with bacterial cell membrane function
Pharmacokinetics
Its impact on bioavailability is primarily related to its role as a surfactant, improving the solubility and dispersion of other compounds .
Result of Action
The primary result of myristamine oxide’s action is the stabilization of foams and the conditioning of hair in cosmetic applications . It also has antimicrobial effects, which can help to prevent bacterial growth in products where it is used .
Action Environment
The action of myristamine oxide can be influenced by environmental factors. For example, its effectiveness as a surfactant can be affected by the pH and temperature of the solution it is in . Additionally, it is stable and soluble in water, which can influence its efficacy and stability .
Propiedades
IUPAC Name |
N,N-dimethyltetradecan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18/h4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHFWHCMZAJCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029660 | |
| Record name | N,N-Dimethyl-1-tetradecanamine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tetradecanamine, N,N-dimethyl-, N-oxide | |
CAS RN |
3332-27-2 | |
| Record name | Tetradecyldimethylamine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3332-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-1-tetradecanamine-N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003332272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-1-tetradecanamine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYRISTAMINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J086PM3RRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


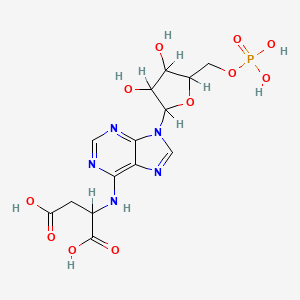
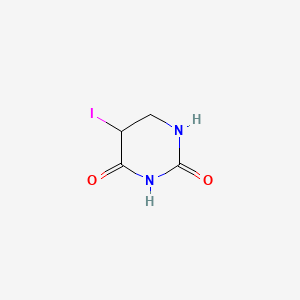
![[5-(3-Acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B1201514.png)
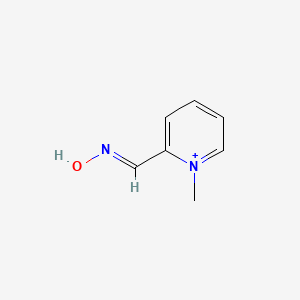



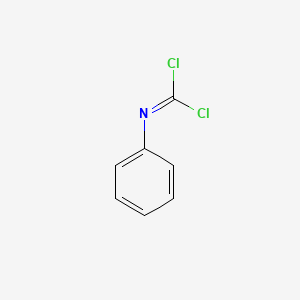


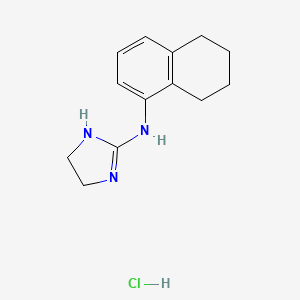
![(1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol](/img/structure/B1201530.png)
